

# Oxetane-3-carbonitrile CAS number 1420800-16-3

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## Compound of Interest

Compound Name: Oxetane-3-carbonitrile

Cat. No.: B1375781

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An In-Depth Technical Guide to **Oxetane-3-carbonitrile** (CAS 1420800-16-3): A Key Building Block in Modern Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **Oxetane-3-carbonitrile** (CAS 1420800-16-3), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The oxetane ring has emerged as a highly valuable motif in modern drug design, prized for its ability to confer desirable physicochemical properties such as increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity.<sup>[1][2][3]</sup> This guide delves into the physicochemical and spectroscopic characteristics of **Oxetane-3-carbonitrile**, explores its synthesis and core reactivity, and presents its strategic applications in lead optimization. Detailed experimental protocols and safety guidelines are provided to equip scientists with the practical knowledge required to effectively utilize this versatile compound in their research endeavors.

## The Strategic Value of the Oxetane Motif in Medicinal Chemistry

The landscape of drug discovery is continually evolving, with an increasing focus on molecules that possess greater three-dimensionality and occupy novel chemical space. In this context, small, strained rings have garnered significant interest, and among them, the oxetane moiety has proven to be exceptionally useful.<sup>[1][4]</sup>

## A Superior Bioisostere:

Historically, medicinal chemists have often used gem-dimethyl groups to block sites of metabolism or carbonyl groups to engage in hydrogen bonding. However, these functionalities can introduce undesirable properties, such as increased lipophilicity or metabolic liability. The oxetane ring serves as an excellent bioisosteric replacement, offering a unique combination of properties:

- **Polarity and Solubility:** As a polar cyclic ether, the oxetane ring can significantly enhance the aqueous solubility of a parent molecule, a critical factor for improving bioavailability.[2][3]
- **Metabolic Stability:** Unlike a metabolically susceptible methylene group, the oxetane core is robust and resistant to many common metabolic pathways, improving the pharmacokinetic profile of a drug candidate.[2][3]
- **Reduced Lipophilicity:** Replacing a lipophilic gem-dimethyl group with a more polar oxetane can lower the molecule's LogP, which is often beneficial for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.[1]
- **Three-Dimensionality:** The puckered, non-planar structure of the oxetane ring imparts three-dimensionality to otherwise "flat" molecules. This can lead to improved target selectivity and potency by enabling more specific interactions within a protein's binding pocket.[1][4]

**Oxetane-3-carbonitrile** is a premier example of a functionalized building block that allows for the seamless introduction of this valuable motif. Its nitrile group serves as a versatile chemical handle, enabling a wide range of subsequent chemical transformations.

## Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is essential for its effective use.

## Core Properties

The key physicochemical properties of **Oxetane-3-carbonitrile** are summarized below.

Property	Value	Reference
CAS Number	1420800-16-3	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>4</sub> H <sub>5</sub> NO	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Molecular Weight	83.09 g/mol	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a>
SMILES	N#CC1COC1	<a href="#">[6]</a> <a href="#">[9]</a>
Purity	Typically ≥95-97%	<a href="#">[5]</a> <a href="#">[6]</a>
Storage	Store at 2-8°C or frozen (-20°C), sealed under dry conditions.	<a href="#">[6]</a> <a href="#">[9]</a>

## Spectroscopic Analysis (Predicted)

While specific spectra should be run on each batch, the expected spectroscopic features based on the molecule's structure are as follows:

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): The proton spectrum is expected to be complex due to the puckered ring system. One would anticipate signals for the two diastereotopic methylene protons (C2/C4) appearing as multiplets, likely in the δ 4.6-5.0 ppm range, characteristic of protons adjacent to the ring oxygen.[\[10\]](#) The methine proton (C3) would appear as a multiplet further upfield, likely around δ 3.5-4.0 ppm.
- <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): The carbon spectrum should show three distinct signals. The methylene carbons (C2/C4) would be found in the δ 70-80 ppm region. The methine carbon (C3) would be significantly shielded, appearing around δ 25-35 ppm. The nitrile carbon (C≡N) would be observed in the characteristic downfield region of δ 115-120 ppm.
- IR Spectroscopy (ATR): The infrared spectrum will be dominated by a sharp, strong absorbance band for the nitrile (C≡N) stretch, typically found around 2240-2260 cm<sup>-1</sup>. A strong C-O-C stretching band for the cyclic ether should also be prominent, likely in the 950-1100 cm<sup>-1</sup> region.
- Mass Spectrometry (EI): The electron ionization mass spectrum should show a molecular ion peak (M<sup>+</sup>) at m/z = 83.

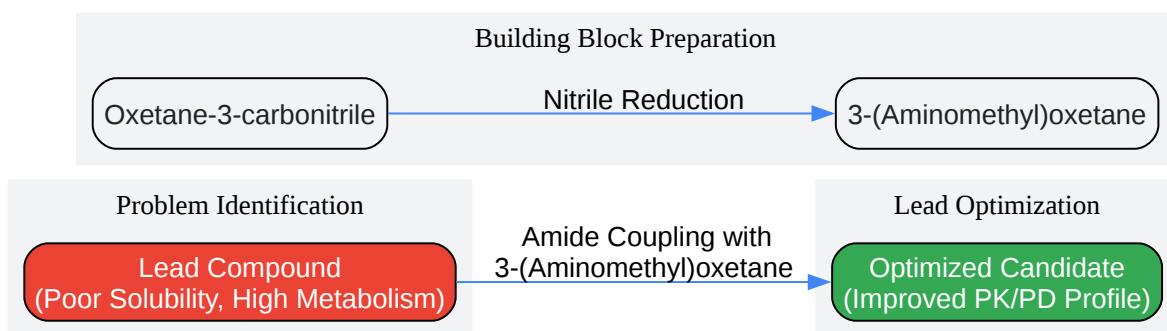
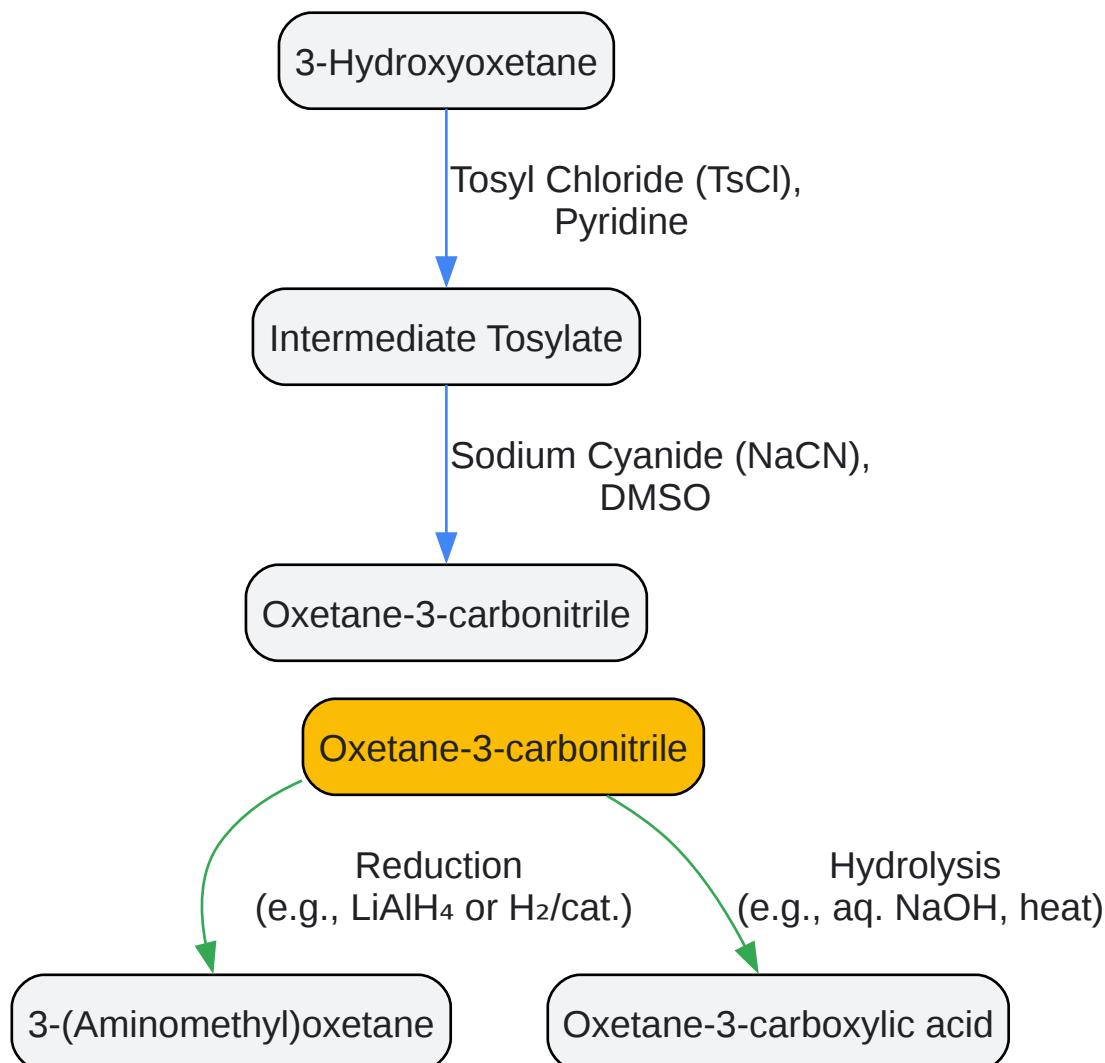
# Synthesis and Chemical Reactivity

## General Synthetic Strategies for the Oxetane Core

The construction of the strained four-membered oxetane ring requires specific synthetic strategies. The most common and effective methods include:

- Williamson Ether Synthesis: An intramolecular cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and an alcohol at the other is a classic and reliable method.[11]
- Paternò–Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can directly form the oxetane ring, though its regioselectivity can be a challenge.[11]
- Ring Expansion/Contraction: Less commonly, ring expansion of epoxides or ring contraction of five-membered rings like substituted tetrahydrofurans can be employed.[11][12]

A plausible synthetic workflow for **Oxetane-3-carbonitrile** could start from a readily available precursor like 3-hydroxyoxetane, followed by conversion of the hydroxyl group to a good leaving group and subsequent nucleophilic substitution with a cyanide source.



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Address: 3281 E Guasti Rd  
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